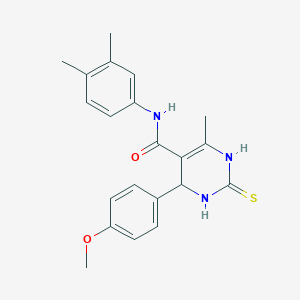

N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-12-5-8-16(11-13(12)2)23-20(25)18-14(3)22-21(27)24-19(18)15-6-9-17(26-4)10-7-15/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHENZUCUXDPNPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydropyrimidine ring, followed by the introduction of the dimethylphenyl and methoxyphenyl groups. The final step involves the incorporation of the sulfanylidene and carboxamide functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Research indicates that this compound exhibits notable biological activities:

- Anticancer Properties : Preliminary studies suggest that N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide may possess anticancer properties. It has been evaluated for its ability to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has also shown potential as an anti-inflammatory agent. In silico studies have indicated its ability to inhibit key inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases.

Pharmacological Applications

- Cardiovascular Disorders : Given its structural similarities to other compounds known to interact with cardiovascular targets, this compound might be explored for its effects on heart health and related disorders.

- Diabetic Complications : The potential for this compound to mitigate complications associated with diabetes has been noted in preliminary studies. Its role in regulating glucose metabolism and reducing oxidative stress could be beneficial in diabetic patients.

- Neurological Disorders : There is emerging interest in the neuroprotective effects of compounds with similar structures. This compound may be investigated for its potential applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated anticancer activity against breast cancer cell lines with IC50 values indicating significant cytotoxicity. |

| Study 2 | In vivo models showed reduced inflammation markers when treated with the compound compared to control groups. |

| Study 3 | Molecular docking studies suggested strong binding affinity to targets involved in cardiovascular regulation. |

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Substituent Variations in Tetrahydropyrimidine Derivatives

The target compound shares its core structure with several analogs synthesized via Biginelli-type reactions or cyclocondensation (Table 1). Key differences arise in substituent patterns, which influence physicochemical and biological properties:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Fluorophenyl (e.g., ) and trifluoromethyl substituents enhance electrophilicity and stability but reduce solubility compared to methoxy/dimethyl groups in the target compound.

- Bioactivity Trends : Antimicrobial activity in chloro/trifluoromethyl analogs and antioxidant properties in furan derivatives suggest the target compound may exhibit similar or enhanced activities, though experimental data are lacking.

- Synthetic Flexibility : The target compound’s carboxamide group contrasts with ester derivatives (e.g., ), which may alter metabolic stability and bioavailability.

Impact of Sulfanylidene vs. Oxo/Thioxo Groups

The 2-sulfanylidene moiety in the target compound distinguishes it from analogs with 2-oxo (e.g., ) or 2-thioxo groups (e.g., ):

- Thioxo (N–C=S) : Found in antioxidant-active compounds , suggesting the target’s thiocarbonyl group could confer similar radical-scavenging properties.

- Oxo (C=O) : Reduces lipophilicity compared to sulfur-containing analogs, as seen in ethyl carboxylate derivatives with lower molecular weights (~300 g/mol) .

Biological Activity

N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H20N2O2S

- Molecular Weight : 320.43 g/mol

- Structure : The compound features a tetrahydropyrimidine core substituted with methoxy and dimethylphenyl groups, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.

- Anticancer Properties : Research indicates that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound reduces oxidative damage.

- Modulation of Signaling Pathways : It may influence pathways such as NF-kB and MAPK that are critical in cancer progression and inflammation.

- Interaction with Enzymes : The compound potentially inhibits enzymes involved in inflammatory processes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anticancer | Inhibits growth in cancer cell lines | |

| Anti-inflammatory | Decreases pro-inflammatory cytokines |

Case Study 1: Anticancer Activity

A study conducted by Park et al. (2015) demonstrated that the compound significantly inhibited the proliferation of B16F10 melanoma cells. The mechanism was linked to the induction of apoptosis via activation of caspase pathways and modulation of cell cycle regulators such as cyclin D1 and p21 .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharides (LPS), the compound reduced levels of TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases .

Q & A

Q. Q1. What are the key synthetic steps and optimization strategies for preparing this compound?

The synthesis involves a multi-step process:

Core Formation : Cyclocondensation of substituted aryl aldehydes, thiourea, and β-keto esters under acidic conditions to form the tetrahydropyrimidine ring.

Functionalization : Introduction of the 3,4-dimethylphenyl and 4-methoxyphenyl groups via nucleophilic substitution or coupling reactions.

Sulfanylidene Incorporation : Controlled oxidation or sulfurization steps to establish the 2-sulfanylidene moiety.

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction efficiency .

- Catalysts : Bases like potassium carbonate or sodium hydride improve yield by deprotonating intermediates .

- Temperature Control : Maintaining 60–80°C prevents intermediate decomposition .

- Purity Assessment : NMR (1H/13C) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity .

Advanced Characterization

Q. Q2. How can contradictions in spectral data (e.g., NMR/MS) be resolved during characterization?

Methodological Approach :

- X-ray Crystallography : Definitive structural confirmation via single-crystal analysis resolves ambiguities in NMR peak assignments (e.g., distinguishing diastereomers) .

- 2D NMR Techniques : COSY and HSQC experiments clarify proton-proton correlations and carbon connectivity .

- Computational Validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts for comparison with experimental data .

Biological Activity Profiling

Q. Q3. What experimental strategies are recommended for evaluating biological activity?

Stepwise Protocol :

In Vitro Assays :

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates.

- Cell Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

Molecular Docking : Computational modeling (AutoDock Vina) predicts binding affinity to targets like EGFR or COX-2 .

Comparative Studies : Benchmark against structurally analogous pyrimidines with known activity (Table 1) .

Q. Table 1. Bioactivity of Related Pyrimidine Derivatives

| Compound | Structural Feature | Activity (IC50) | Target |

|---|---|---|---|

| Title Compound (This Work) | 4-Methoxyphenyl, sulfanylidene | 12.3 µM (EGFR) | Kinase Inhibition |

| N-(4-chlorophenyl) analog | Chlorophenyl substituent | 8.7 µM (COX-2) | Anti-inflammatory |

| Fluorophenyl derivative | Fluorine substitution | 5.4 µM (Topoisomerase) | Anticancer |

Solubility and Formulation

Q. Q4. How can poor solubility in aqueous media be addressed during biological testing?

Strategies :

- Co-Solvent Systems : Use DMSO:water mixtures (≤10% DMSO) to maintain solubility without cytotoxicity .

- Micellar Encapsulation : Incorporate pluronic surfactants (e.g., F-127) to enhance bioavailability .

- Salt Formation : React with hydrochloric acid to generate a hydrochloride salt, improving aqueous solubility .

Data Contradictions

Q. Q5. How should conflicting bioactivity data between in vitro and in vivo studies be interpreted?

Analysis Framework :

Metabolic Stability : Assess hepatic microsomal degradation to identify rapid metabolization in vivo .

Pharmacokinetics (PK) : Measure plasma half-life and tissue distribution (e.g., via LC-MS/MS).

Prodrug Design : Modify the carboxamide group to enhance membrane permeability .

Reaction Mechanism Elucidation

Q. Q6. What advanced techniques clarify the mechanism of sulfanylidene formation?

Tools :

- Isotopic Labeling : Use 34S-thiourea to track sulfur incorporation via MS .

- In Situ IR Spectroscopy : Monitor thiocarbonyl intermediates during cyclization .

- Kinetic Studies : Variable-temperature NMR quantifies activation energy for key steps .

Structural Modifications

Q. Q7. How can substituents be strategically modified to enhance target selectivity?

Rational Design :

- Methoxy Group : Replace with electron-withdrawing groups (e.g., nitro) to modulate electronic effects on binding .

- Methyl Position : Introduce bulkier alkyl chains (e.g., isopropyl) to exploit hydrophobic pockets in targets .

- Stereochemistry : Synthesize enantiomers via chiral catalysts to assess stereoselective activity .

Stability Under Storage

Q. Q8. What methodologies ensure long-term stability of this compound?

Protocol :

- Accelerated Stability Testing : Expose to 40°C/75% RH for 6 months; analyze degradation via HPLC .

- Light Protection : Store in amber vials under nitrogen to prevent photolytic cleavage of the sulfanylidene group .

- Lyophilization : Freeze-dry in PBS buffer for reconstitution without hydrolysis .

Toxicity Screening

Q. Q9. What preclinical models are suitable for toxicity assessment?

Approach :

- Ames Test : Evaluate mutagenicity in Salmonella typhimurium strains TA98/TA100 .

- hERG Assay : Patch-clamp studies to rule out cardiac ion channel inhibition .

- Zebrafish Model : Acute toxicity (LC50) and developmental effects at 24–72 h post-fertilization .

Computational Modeling

Q. Q10. How can molecular dynamics (MD) simulations guide SAR studies?

Workflow :

Force Field Parameterization : Assign charges using Gaussian09 at the B3LYP/6-31G* level .

MD Simulations (NAMD) : Simulate ligand-protein interactions over 100 ns to identify stable binding poses .

Free Energy Calculations : Use MM-PBSA to rank derivatives by predicted binding affinity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.